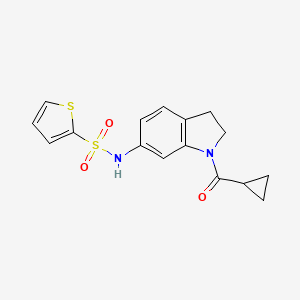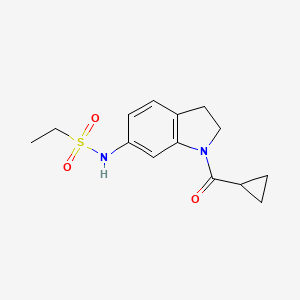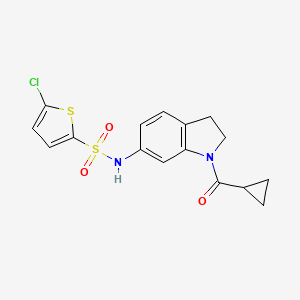
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide (NCTS) is a novel organosulfur compound with a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology. NCTS has been studied extensively in recent years due to its unique chemical structure and its potential to act as a ligand for various receptors in the body. The compound has demonstrated a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects, as well as its ability to modulate the activity of certain enzymes.
科学研究应用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. The compound has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, and has been used in the treatment of various diseases, such as arthritis, diabetes, and cancer. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide has been used in the development of new drugs, as well as for the study of enzyme regulation and signal transduction pathways.
作用机制
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide is not fully understood. However, it is believed that the compound binds to certain receptors in the body, such as G-protein coupled receptors and tyrosine kinase receptors, and modulates their activity. This is thought to result in the various biological activities of the compound, such as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide has been shown to possess a variety of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as its ability to modulate the activity of certain enzymes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide has been shown to possess anti-fungal and anti-bacterial properties, as well as its ability to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide is a relatively stable compound and can be synthesized using a variety of methods. This makes it an ideal compound for laboratory experiments. However, the compound is relatively expensive and can be difficult to obtain in large quantities.
未来方向
The potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide are vast and there are many future directions for research. These include further investigation into the compound’s anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as its ability to modulate the activity of certain enzymes. In addition, further research could be conducted into the compound’s ability to interact with various receptors in the body, as well as its potential to be used in the development of new drugs. Finally, further research into the compound’s potential applications in the fields of medicine, biochemistry, and pharmacology could be conducted.
合成方法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide can be synthesized using a variety of methods. The most common method involves the reaction of cyclopropanecarbonyl chloride with 2,3-dihydro-1H-indol-6-yl thiophene-2-sulfonamide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and the product is purified using column chromatography.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-16(12-3-4-12)18-8-7-11-5-6-13(10-14(11)18)17-23(20,21)15-2-1-9-22-15/h1-2,5-6,9-10,12,17H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJHONTYBMWSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-fluorobenzene-1-sulfonamide](/img/structure/B6536509.png)
![5-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536521.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6536527.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6536546.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide](/img/structure/B6536551.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide](/img/structure/B6536564.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536579.png)





